N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Description
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a heterocyclic amide derivative featuring a benzothiazole-thiophene hybrid scaffold and a 5-chlorothiophene substituent.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS3/c18-14-6-5-10(23-14)9-15(21)20-16-11(7-8-22-16)17-19-12-3-1-2-4-13(12)24-17/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAIXZKEJCINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole and thiophene derivatives, which are then subjected to various coupling reactions. The chlorinated thiophene ring is introduced through halogenation reactions. The final step often involves the formation of the acetamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a dihydrobenzo[d]thiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted thiophene and benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and protein binding due to its structural complexity and functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The benzo[d]thiazole and thiophene moieties are known for their bioactivity, making this compound a candidate for drug discovery and development.
Industry: In materials science, the compound can be used in the design of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can engage in π-π stacking interactions, while the thiophene rings can participate in electron-donating or withdrawing processes, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Comparison with Analogous Acetamide Derivatives
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Structural Insights:
- Benzothiazole vs.
- Substituent Effects: The 5-chlorothiophene group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., ). Chlorine atoms in dichlorophenyl derivatives (e.g., ) improve metabolic stability and receptor binding.
- Linker Flexibility : The acetamide (-NHCO-) bridge is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., enzyme active sites) .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets, with a focus on its anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety linked to thiophene and acetamide groups. Its molecular formula is , with a molar mass of approximately 393.5 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : Utilizing appropriate thioketones and amines.
- Coupling with Thiophene Derivatives : Employing coupling reactions that may involve palladium-catalyzed cross-coupling techniques.
- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.
Anticancer Activity
Numerous studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, similar compounds have shown selective cytotoxicity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7e | HepG2 | 1.2 |
| Compound 7d | A431 | 20 |
| Compound 4b | A549 | 2.02 |
These results indicate that this compound could potentially exhibit similar efficacy due to structural similarities with other active compounds.
The mechanism of action for benzothiazole derivatives often involves:
- Induction of Apoptosis : Many studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compounds disrupt critical cellular processes necessary for cancer cell growth and division.
- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, preventing replication and transcription.
Case Studies
- Study on HepG2 Cells : A study evaluating the effects of a related benzothiazole compound on HepG2 cells found that it induced apoptosis in a dose-dependent manner, with significant increases in apoptotic cells observed at higher concentrations (up to 53% at 2.5 µM) .
- Comparative Analysis : In comparative studies involving multiple benzothiazole derivatives, the selectivity index (SI) was calculated to determine the safety profile against normal cells (e.g., Vero cells). Compounds exhibiting SI values greater than 5 were considered highly selective for cancer cells .
Q & A
Q. Why might bioactivity vary between in vitro and in vivo models?
- Metabolic Degradation : Test plasma stability (e.g., 37°C, 1 hr) to identify labile groups (e.g., thiophene-Cl) .
- Protein Binding : Use equilibrium dialysis to measure albumin binding (>90% may reduce efficacy) .
- Dosing Regimen : Optimize pharmacokinetics (e.g., AUC, Cmax) in rodent models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
